molecular formula C17H19F3N4O B2679713 1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1448072-08-9

1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

カタログ番号: B2679713
CAS番号: 1448072-08-9
分子量: 352.361
InChIキー: LZLHKTATMOPRTF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-((1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure combining an indazole moiety with a trifluoromethyl-substituted phenyl group, making it a subject of interest for researchers exploring new pharmacologically active molecules.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.

    Methylation: The indazole core is then methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Urea Formation: The final step involves the reaction of the methylated indazole with 3-(trifluoromethyl)phenyl isocyanate to form the desired urea derivative. This reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

化学反応の分析

Types of Reactions: 1-((1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce any reducible functional groups within the molecule.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms of the compound, potentially with hydrogenated aromatic rings.

    Substitution: Substituted derivatives where the trifluoromethyl group is replaced by other functional groups.

科学的研究の応用

1-((1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Biological Studies: The compound can be used in studies to understand its effects on cellular processes and pathways.

    Chemical Biology: It serves as a tool compound to probe the function of specific proteins or enzymes.

    Industrial Applications: Potential use in the development of new materials or as a precursor for more complex chemical entities.

作用機序

The mechanism of action of 1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety may bind to active sites or allosteric sites, modulating the activity of the target protein. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, contributing to its overall pharmacological profile.

類似化合物との比較

    1-((1-Methyl-1H-indazol-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea: Lacks the tetrahydro modification, potentially altering its biological activity.

    1-((1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-phenylurea: Without the trifluoromethyl group, it may have different pharmacokinetic properties.

Uniqueness: 1-((1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is unique due to the combination of the indazole core with a trifluoromethyl-substituted phenyl group, which can significantly influence its biological activity and stability compared to similar compounds.

生物活性

The compound 1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a derivative of indazole, a heterocyclic compound known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H22F3N5O\text{C}_{19}\text{H}_{22}\text{F}_3\text{N}_5\text{O}

Key Features:

  • Indazole moiety: Imparts various biological activities including anticancer and anti-inflammatory effects.
  • Trifluoromethyl group: Enhances lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The indazole scaffold is known to inhibit various enzymes linked to cancer proliferation and inflammation. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are critical in tumor growth and angiogenesis .
  • Receptor Interaction : The trifluoromethylphenyl group may enhance binding affinity to certain receptors involved in signaling pathways that regulate cell growth and survival.

Anticancer Activity

Numerous studies have reported the anticancer properties of indazole derivatives. For example:

  • In vitro Studies : Compounds similar to this compound have demonstrated significant inhibition of cancer cell lines with IC50 values ranging from 2.9 nM to 642.1 nM against various targets .
CompoundTargetIC50 (nM)
Example AFGFR115.0
Example BFGFR240.5
Example CERK1/220

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • COX Inhibition : Similar indazole compounds have shown promising results against cyclooxygenase enzymes (COX), which are involved in inflammatory processes. For instance, IC50 values reported for COX inhibition range from 19.45 μM to 42.1 μM .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of indazole derivatives:

  • Substituent Effects : The presence of trifluoromethyl groups significantly enhances the potency of compounds against specific targets.
  • Indazole Modifications : Variations at positions 4 and 6 of the indazole ring can lead to substantial differences in activity profiles.

Case Study 1: FGFR Inhibition

In a study examining a series of indazole derivatives, one compound exhibited an IC50 value of 2.9 nM against FGFR1, highlighting the potential for developing highly selective inhibitors for cancer therapy .

Case Study 2: Antitumor Efficacy

Clinical evaluations have demonstrated that certain indazole derivatives are well tolerated in patients and exhibit antitumor activity in specific cancers such as melanoma .

特性

IUPAC Name

1-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O/c1-24-15-8-3-2-7-13(15)14(23-24)10-21-16(25)22-12-6-4-5-11(9-12)17(18,19)20/h4-6,9H,2-3,7-8,10H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLHKTATMOPRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。